molecular formula C7H6N4S B178390 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 138588-22-4

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B178390
M. Wt: 178.22 g/mol
InChI Key: UIJGGAZDQUJDGK-UHFFFAOYSA-N
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Description

The compound “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” is a heterocyclic compound1. However, there is limited information available specifically about this compound.



Synthesis Analysis

There is no specific information available on the synthesis of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. However, similar compounds have been synthesized using various methods23.



Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” is not explicitly available. However, similar compounds have been analyzed using X-ray diffraction studies and DFT/TDDFT calculations4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. However, similar compounds have been involved in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds have shown various photophysical behaviors56.


Scientific Research Applications

Summary of the Application

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Methods of Application or Experimental Procedures

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

Results or Outcomes

The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides

Summary of the Application

N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Methods of Application or Experimental Procedures

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

Results or Outcomes

The research resulted in the successful synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .

4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

5. Chemodivergent Synthesis of N-(pyridin-2-yl)amides

Summary of the Application

N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Methods of Application or Experimental Procedures

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

Results or Outcomes

The research resulted in the successful synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .

6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

The safety and hazards of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds require careful handling and suitable protective clothing7.


Future Directions

The future directions for “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds have shown potential for practical applications58.


Please note that the information provided is based on the available data and may not be fully applicable to “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. For a more accurate analysis, specific studies on this compound would be required.


properties

IUPAC Name

3-pyridin-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJGGAZDQUJDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616982
Record name 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

CAS RN

138588-22-4
Record name 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(5-chloro-1,2,4-thiadiazol-3-yl)pyridine in 2 M ammonia in EtOH (10 ml) was heated overnight at 70° C. Volatiles were removed by concentration under reduced pressure. Purification by chromatography on silica (eluted with 0->10% MeOH/CH2Cl2+0->1% NH4OH) gave 3-(pyridin-2-yl)-1,2,4-thiadiazol-5-amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Citations

For This Compound
3
Citations
N Hawryluk, D Robinson, Y Shen, G Kyne… - Journal of Medicinal …, 2022 - ACS Publications
Filarial diseases, including lymphatic filariasis and onchocerciasis, are considered among the most devastating of all tropical diseases, affecting about 145 million people worldwide. …
Number of citations: 2 pubs.acs.org
HY Kim, SH Kwak, GH Lee, YD Gong - Tetrahedron, 2014 - Elsevier
A copper-catalyzed N–S bond formation was utilized to produce 3-substituted-5-amino-1,2,4-thiadiazoles from imidoyl thioureas obtained by reaction of amidine hydrochlorides with …
Number of citations: 40 www.sciencedirect.com
B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
Number of citations: 2 www.sciencedirect.com

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